molecular formula C7H6BrClN2O2 B8377601 Methyl 6-bromo-5-chloropyridin-2-ylcarbamate

Methyl 6-bromo-5-chloropyridin-2-ylcarbamate

Cat. No.: B8377601
M. Wt: 265.49 g/mol
InChI Key: WPISBKAKZLDPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-bromo-5-chloropyridin-2-ylcarbamate is a useful research compound. Its molecular formula is C7H6BrClN2O2 and its molecular weight is 265.49 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H6BrClN2O2

Molecular Weight

265.49 g/mol

IUPAC Name

methyl N-(6-bromo-5-chloropyridin-2-yl)carbamate

InChI

InChI=1S/C7H6BrClN2O2/c1-13-7(12)11-5-3-2-4(9)6(8)10-5/h2-3H,1H3,(H,10,11,12)

InChI Key

WPISBKAKZLDPCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC(=C(C=C1)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of methyl 5-amino-6-bromopyridin-2-ylcarbamate (100 mg, 0.41 mmol) and CuCl (120 mg, 1.6 mmol) in HCl (28%, 10 mL) was added and NaNO2 (29 mg, 0.41 mmol) at 0° C. The mixture was stirred at room temperature for 2 hr. The reaction mixture was diluted with water and extracted with ethyl acetate (20 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated under vacuum to give methyl 6-bromo-5-chloropyridin-2-ylcarbamate (80 mg, 75%). 1H NMR (400 MHz, CDCl3) δ 7.93 (d, J=8.8 Hz, 1H), 7.69 (d, J=8.8 Hz, 1H), 7.38 (brs, 1H), 3.82 (s, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
CuCl
Quantity
120 mg
Type
catalyst
Reaction Step One
Name
Quantity
29 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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